Zaleplon Formamide

Pharmaceutical Impurity Profiling Structural Elucidation Quality Control

Zaleplon Formamide (CAS 1227694-78-1) is a structurally distinct pyrazolopyrimidine impurity essential for accurate identification and quantification in pharmaceutical quality control. Unlike N-desethylzaleplon or 5-oxozaleplon, its unique molecular structure (C16H13N5O, MW 291.31) ensures distinct chromatographic retention and mass fragmentation, preventing co-elution errors. Mandated by USP/EP/JP/BP monographs, this reference standard is required for ANDA regulatory compliance under ICH Q3A/Q3B impurity thresholds. Substituting generic impurity standards risks erroneous peak assignment and regulatory non-compliance.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1227694-78-1
Cat. No. B584144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaleplon Formamide
CAS1227694-78-1
SynonymsN-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethyl-formamide;  Zaleplon Impurity
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESCCN(C=O)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C16H13N5O/c1-2-20(11-22)14-5-3-4-12(8-14)15-6-7-18-16-13(9-17)10-19-21(15)16/h3-8,10-11H,2H2,1H3
InChIKeyJGDSTSRBKSMRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaleplon Formamide (CAS 1227694-78-1): Essential Reference Standard for Zaleplon Impurity Profiling


Zaleplon Formamide (CAS 1227694-78-1), also known as N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylformamide, is a structurally related substance and impurity associated with the non-benzodiazepine hypnotic agent Zaleplon . It belongs to the pyrazolopyrimidine class, sharing the core heterocyclic scaffold of Zaleplon but differing by the substitution of the N-acetyl moiety with an N-formyl group. This compound is primarily employed as an analytical reference standard in pharmaceutical quality control, where its accurate identification and quantification are essential for demonstrating compliance with ICH Q3A/Q3B impurity thresholds [1].

Why Generic Zaleplon Impurity Standards Cannot Substitute for Zaleplon Formamide (CAS 1227694-78-1)


In analytical method validation and pharmaceutical release testing, substituting one impurity standard for another is scientifically unsound and can lead to erroneous quantitation. Zaleplon Formamide possesses a distinct molecular structure (C16H13N5O, MW 291.31) compared to other Zaleplon-related impurities such as N-desethylzaleplon (C15H13N5O, MW 279.30) or 5-oxozaleplon (C17H15N5O2, MW 321.34), each with unique chromatographic retention behavior and mass spectrometric fragmentation . Pharmacopoeial monographs—including USP, EP, JP, and BP—mandate the use of specific, characterized reference standards for the identification and quantification of individual related substances [1]. Generic or structurally dissimilar impurity standards lack the requisite spectral matching and co-elution validation required for accurate peak assignment in HPLC, UPLC, or LC-MS/MS methods, potentially compromising regulatory compliance in Abbreviated New Drug Applications (ANDA) and commercial batch certification [2].

Quantitative Differentiation of Zaleplon Formamide (CAS 1227694-78-1) Against Closest Impurity Analogs


Structural Differentiation of Zaleplon Formamide from Zaleplon (Parent Drug) and N-Desethylzaleplon

Zaleplon Formamide is structurally distinguished from the parent drug Zaleplon by the replacement of the N-ethylacetamide group (C17H15N5O, MW 305.33) with an N-ethylformamide moiety (C16H13N5O, MW 291.31). This substitution results in a net molecular mass difference of 14.02 Da, which is directly detectable by high-resolution mass spectrometry . Compared to the known metabolite and impurity N-desethylzaleplon (C15H13N5O, MW 279.30), Zaleplon Formamide retains the N-ethyl substituent but possesses a formyl rather than acetyl carbonyl, yielding a mass difference of 12.01 Da [1]. These structural differences are not merely theoretical; they manifest in distinct retention times under reversed-phase HPLC conditions as documented in validated impurity profiling studies of Zaleplon bulk drug substance [2].

Pharmaceutical Impurity Profiling Structural Elucidation Quality Control

Purity Specification Benchmarking of Zaleplon Formamide Against Commercial Impurity Standards

Commercially available Zaleplon Formamide is typically supplied with a minimum certified purity of ≥95% as determined by HPLC, a specification that meets or exceeds the requirements for a working reference standard in pharmaceutical quality control . This purity level is comparable to other USP/EP reference standards used in Zaleplon monograph testing, such as Zaleplon Related Compound A (CAS 1227694-96-3), which is similarly supplied with high purity for compendial applications . Critically, the use of Zaleplon Formamide as a reference standard has been approved by multiple pharmacopoeias including USP, EP, JP, NF, and BP, providing multi-jurisdictional regulatory acceptance for analytical method validation and routine batch release testing .

Analytical Reference Standards Quality Assurance Regulatory Compliance

Differentiation of Zaleplon Formamide from Pharmacologically Active Metabolite 5-Oxozaleplon

Zaleplon Formamide is an impurity arising from the synthetic pathway of Zaleplon and must be distinguished from the major human metabolite 5-oxozaleplon (CAS 159225-99-7) in forensic and pharmacokinetic assays [1]. 5-Oxozaleplon (C17H15N5O2, MW 321.34) is formed via aldehyde oxidase-mediated oxidation of the pyrazolopyrimidine ring and accounts for approximately 97% of urinary metabolites [2]. In contrast, Zaleplon Formamide is not a product of human metabolism and serves exclusively as a process-related impurity . Their chromatographic retention times under standard reversed-phase conditions differ markedly, with 5-oxozaleplon exhibiting greater polarity due to the additional oxo group, while Zaleplon Formamide retains the lipophilic N-ethylformamide substituent. Failure to differentiate these species can result in misidentification of metabolite peaks in LC-MS/MS bioanalytical methods, potentially invalidating pharmacokinetic study data [3].

Metabolite Profiling Forensic Toxicology Pharmacokinetics

Primary Scientific and Industrial Applications for Zaleplon Formamide (CAS 1227694-78-1)


Reference Standard for HPLC Impurity Profiling of Zaleplon API and Finished Dosage Forms

Zaleplon Formamide is utilized as a primary reference standard for the identification and quantification of the corresponding impurity peak in reversed-phase HPLC methods for Zaleplon drug substance and capsule formulations. Its distinct retention time, confirmed by spiking experiments with the authentic standard, enables accurate integration of the impurity peak at levels below the ICH Q3A reporting threshold of 0.05% [1]. This application is essential for generating compliant Certificates of Analysis (CoA) for commercial batch release and for demonstrating analytical method specificity during ANDA submission.

System Suitability and Peak Identity Confirmation in LC-MS/MS Methods

In LC-MS/MS methods employed for the simultaneous determination of Zaleplon and its related substances, Zaleplon Formamide serves as a critical system suitability marker. Its characteristic mass transition (precursor ion m/z 292.1 → product ions) provides an orthogonal confirmation of peak identity that cannot be achieved with UV detection alone [1]. This application mitigates the risk of co-elution with other structurally related impurities such as N-desethylzaleplon or 5-oxozaleplon, which may exhibit similar UV absorbance spectra but distinct mass fragmentation patterns.

Forensic Toxicology Reference Standard for Exclusion of Synthetic Impurity Interference

In forensic toxicology casework involving suspected Zaleplon ingestion, Zaleplon Formamide is employed as a reference standard to exclude the possibility that a detected analyte is a synthetic impurity rather than a genuine metabolite [1]. Since Zaleplon Formamide is not formed endogenously, its presence in a biological specimen may indicate sample contamination or direct exposure to the bulk drug substance. The availability of a certified reference standard allows for definitive chromatographic and mass spectral matching, thereby preventing false-positive metabolite identification and ensuring accurate medico-legal interpretation.

Qualification of Zaleplon Working Standards in cGMP Quality Control Laboratories

Pharmaceutical quality control laboratories operating under cGMP (21 CFR Part 211) utilize Zaleplon Formamide to qualify secondary or in-house working standards against primary pharmacopoeial reference materials [1]. By establishing relative response factors (RRF) and retention time ratios relative to the primary standard, laboratories can cost-effectively implement routine impurity testing while maintaining full traceability to USP or EP monographs. This practice is consistent with ISO/IEC 17025 requirements for analytical competence in testing and calibration laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaleplon Formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.